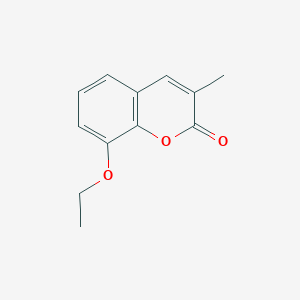

8-Ethoxy-3-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

8-ethoxy-3-methylchromen-2-one |

InChI |

InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-8(2)12(13)15-11(9)10/h4-7H,3H2,1-2H3 |

InChI Key |

KIOKRVJRMPBELU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C |

Origin of Product |

United States |

The 2h Chromen 2 One Coumarin Core: a Privileged Scaffold in Chemical Research

The 2H-chromen-2-one, or coumarin (B35378), framework is a cornerstone in the field of chemical research, widely recognized as a "privileged structure." researchgate.net This distinction is due to its remarkable ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov The core structure consists of a benzene (B151609) ring fused to an α-pyrone ring. This planar system is adept at various molecular interactions, including hydrophobic, π-π, and hydrogen bonding, which are crucial for its biological efficacy. researchgate.net

Coumarins are found in numerous plants, fungi, and bacteria, and their diverse biological activities have been harnessed in traditional medicine for centuries. nih.govchapman.edu In modern drug discovery, the coumarin scaffold serves as a versatile template for developing new therapeutic agents. nih.govnih.gov Its derivatives have shown potential as anticoagulant, antioxidant, anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The simple yet robust structure of coumarin allows for easy chemical modification, enabling researchers to fine-tune its properties for specific applications in medicine and beyond, including agrochemicals, cosmetics, and fragrances. nih.govresearchgate.net

Advanced Synthetic Methodologies and Mechanistic Investigations of 8 Ethoxy 3 Methyl 2h Chromen 2 One and Its Derivatives

Strategic Approaches for 2H-Chromen-2-one Scaffold Construction

Knoevenagel Condensation and its Variants for 8-Ethoxy-3-methyl-2H-chromen-2-one

The Knoevenagel condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. researchgate.net In the context of this compound, this would typically involve the condensation of 2-hydroxy-3-ethoxybenzaldehyde with an appropriate active methylene compound, such as ethyl propionylacetate, in the presence of a basic catalyst like piperidine (B6355638). researchgate.net

This reaction proceeds through a cascade process that includes the initial Knoevenagel condensation followed by an intramolecular cyclization (oxa-Michael addition) to furnish the chromenone ring. mdpi.com The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the reaction rate and yield. researchgate.net For instance, the use of ethanol (B145695) as a solvent has been found to be particularly effective for Knoevenagel condensations, leading to better yields and shorter reaction times. researchgate.net

A study on the synthesis of 3-acetyl-6-bromo-2H-chromen-2-one utilized piperidine as a catalyst for the Knoevenagel condensation of 6-bromo salicylaldehyde and ethyl acetoacetate. researchgate.net This highlights the adaptability of the Knoevenagel condensation for synthesizing various substituted chromenones.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. nih.gov Several MCR strategies have been developed for the construction of the 2H-chromen-2-one scaffold. researchgate.net

One notable example involves a three-component reaction between salicylaldehydes, malononitrile, and an N-nucleophile. sciforum.net These reactions can be performed under various conditions, including ultrasound activation, to afford 2-imino-2H-chromene-3-carbonitrile derivatives. sciforum.net While not directly yielding this compound, these MCRs demonstrate the power of this approach in rapidly assembling the core chromene structure, which can then be further modified.

Another MCR approach involves the reaction of 4-hydroxycoumarin (B602359) with aromatic aldehydes and an amine source, catalyzed by biogenic ZnO nanoparticles, to produce 3-substituted-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ru This showcases the use of green catalysts in MCRs for coumarin synthesis.

Tandem Reactions and Cascade Processes for Complex Functionalization

Tandem reactions, also known as domino or cascade reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step, all occurring in a single pot. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials.

An organocatalytic [4+2] annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes has been developed for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com This process proceeds through a tandem Knoevenagel condensation/oxa-Michael addition protocol. mdpi.com Although this specific example leads to a different substitution pattern, the underlying principle of a tandem reaction to construct the 2H-chromene ring is a powerful strategy.

Furthermore, a transition-metal-free cascade three-component coupling of arynes, activated alkenes, and N,N-dimethylformamide has been developed for the synthesis of ortho-formyl substituted allyl aryl ethers, which can then be utilized in the one-pot synthesis of 2H-chromen-2-ol derivatives. nih.gov This demonstrates the potential of cascade reactions in generating precursors for chromenone synthesis.

Targeted Derivatization and Functionalization Strategies of this compound

Once the this compound scaffold is in hand, further structural diversity can be achieved through targeted derivatization and functionalization at various positions of the chromenone ring.

Functionalization at the C-3 Position: Introduction of Heterocyclic Moieties (e.g., oxadiazole, triazole, thiazolidinone)

The C-3 position of the coumarin ring is a common site for modification to introduce new functionalities and modulate biological activity. A versatile handle for such modifications is the 3-acetyl group. For instance, 3-acetyl-8-ethoxy-2H-chromen-2-one can serve as a key intermediate. nih.gov

The introduction of heterocyclic moieties, which are cyclic compounds containing atoms of at least two different elements in their ring(s), is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. wikipedia.orgbritannica.com Examples of such heterocycles include oxadiazoles, triazoles, and thiazolidinones.

The synthesis of such derivatives often starts with the conversion of the C-3 methyl group of a precursor like 3-acetylcoumarin (B160212) into a more reactive functional group. For example, the synthesis of 3-([4-methyl-2-oxo-2H-chromen-6-yl]amino)-2-phenylthiazolidin-4-one was achieved via the reaction of 6-hydrazinyl-4-methyl-2H-chromen-2-one with benzaldehyde (B42025) and thioglycolic acid. researchgate.net This illustrates a general strategy where a functional group on the coumarin ring is elaborated to incorporate a heterocyclic system.

Functionalization at the C-8 Ethoxy Group

The ethoxy group at the C-8 position of the chromenone ring also presents an opportunity for functionalization, although it is generally less reactive than the C-3 position. Modification of this group could involve ether cleavage to the corresponding phenol (B47542), followed by re-alkylation or conversion to other functional groups.

A study on the synthesis of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one reported the use of 3-ethoxysalicylaldehyde (B1293910) as a starting material. nih.gov This indicates that the ethoxy group is stable under the conditions of Knoevenagel condensation. nih.govnih.gov Further transformations targeting this ethoxy group would likely require more forcing conditions or specific reagents to achieve selective modification without affecting other parts of the molecule.

Modifications at the Methyl Group at C-3

The methyl group at the C-3 position of the coumarin ring serves as a versatile handle for introducing structural diversity. One common modification involves its transformation into a bromomethyl group, which can then be further manipulated. For instance, the synthesis of 3-bromomethyl coumarins has been achieved from their 3-methyl counterparts. researchgate.net A proposed mechanism for this transformation involves the reaction of the 3-methylcoumarin (B74530) with an oxidizing agent like Oxone in the presence of hydrobromic acid. nih.gov This generates a reactive bromine species that can halogenate the methyl group.

Another approach to modifying the C-3 methyl group involves its functionalization to introduce different substituents. For example, studies have shown the synthesis of various 3-methyl-coumarins, -thiacoumarins, and -carbostyrils through reactions involving α-methyl-cinnamoyl derivatives. ias.ac.in These reactions often proceed via cyclization and dearylation steps, highlighting the selectivity of these transformations to yield 3-methyl derivatives. ias.ac.in The introduction of different cycloalkyl groups at the C-3 position has also been explored, leading to the synthesis of various esters of coumarin-3-carboxylic acid. mdpi.com

The table below summarizes some of the modifications at the C-3 methyl group of coumarins and the resulting products.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Methylcoumarin | Oxone, HBr, CH2Cl2, H2O | 3-Bromomethylcoumarin | nih.gov |

| α-Methyl-cinnamoyl derivatives | Anhydrous aluminum chloride, chlorobenzene | 3-Methyl-coumarins/thiacoumarins/carbostyrils | ias.ac.in |

| Coumarin-3-carboxylic acid | Cyclohexanol/Menthol/Iso-pulegol | Cyclohexyl/Menthyl/Iso-pulegyl esters of coumarin-3-carboxylic acid | mdpi.com |

Other Regioselective Derivatizations and Their Impact on Electronic Structure

Beyond the C-3 position, regioselective derivatization of the coumarin scaffold is crucial for fine-tuning its electronic and, consequently, its photophysical and biological properties. The electronic effects of substituents on the coumarin ring have been extensively studied. nih.gov The introduction of electron-donating or electron-withdrawing groups at specific positions can significantly alter the electron density distribution within the molecule. nih.govmdpi.com

For instance, the halogenation of coumarins is a key transformation, and methods for regioselective halogenation have been developed. thieme.de Copper halide-promoted halogenation using N-halosuccinimide as the halide source allows for the selective introduction of halogen atoms onto the coumarin ring. thieme.de The position of the substituent has a profound impact on the electronic absorption and fluorescence spectra of coumarins. sciencesconf.orgsci-hub.st Electron-donating groups generally cause a red-shift (a shift to longer wavelengths) in the absorption and fluorescence bands, while electron-accepting groups lead to a blue-shift (a shift to shorter wavelengths). sciencesconf.orgsci-hub.st

These spectral shifts are a direct consequence of the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sci-hub.stbohrium.com Theoretical calculations, such as those using the AM1 method, have been employed to understand these electronic transitions and the effect of substituents on the HOMO and LUMO energy levels. sciencesconf.orgbohrium.com The planarity of the coumarin system and the nature of the substituent both play a role in the extent of electron delocalization and the resulting electronic properties. nih.gov

The following table illustrates the impact of different substituents on the electronic properties of the coumarin core.

| Substituent Type | Effect on Absorption/Fluorescence | Impact on HOMO-LUMO Gap | Reference |

| Electron-donating (e.g., -OH, -NH2) | Red-shift | Decrease | sciencesconf.orgsci-hub.st |

| Electron-withdrawing (e.g., -Cl, -Br) | Blue-shift | Increase | sciencesconf.orgsci-hub.st |

Mechanistic Elucidation of Synthetic Pathways

A thorough understanding of the reaction mechanisms is paramount for the rational design and optimization of synthetic routes to coumarin derivatives.

Several classic and modern named reactions are employed for the synthesis of the coumarin skeleton. The Pechmann condensation is a widely used method that involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.orgijsart.com The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and a final dehydration step. wikipedia.orgnumberanalytics.com

The Knoevenagel condensation is another important route, which involves the reaction of an active methylene compound with a salicylaldehyde derivative. researchgate.netyoutube.comic.ac.ukrsc.orgnih.gov The reaction is typically base-catalyzed and proceeds via the formation of an α,β-unsaturated intermediate, which then undergoes intramolecular cyclization. researchgate.netyoutube.com Microwave irradiation has been shown to accelerate this reaction significantly. ic.ac.ukrsc.org

Other notable synthetic methods include the Perkin reaction, Claisen rearrangement, Reformatsky reaction, and Wittig reaction, each with its distinct mechanistic pathway. nih.govresearchgate.net For instance, the synthesis of 3-bromomethyl coumarins has a proposed mechanism involving the in-situ generation of a brominating agent that reacts with the methyl group. researchgate.net

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In coumarin synthesis, both biogenic nanoparticles and organocatalysts have emerged as powerful tools.

Biogenic nanoparticles , synthesized using biological entities like plants or microorganisms, offer an environmentally friendly alternative to traditional catalysts. researchgate.netnih.govmdpi.comrsc.org While the direct application of biogenic nanoparticles specifically for this compound synthesis is not extensively documented, their use in related heterocyclic syntheses suggests potential applicability. For example, sulfonated carbon-coated magnetic nanoparticles have been used as a green catalyst for coumarin synthesis via the Pechmann condensation. rsc.org

Organocatalysis , the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis and offers a green alternative to metal-based catalysts. beilstein-journals.orgthieme-connect.comnih.gov In the context of coumarin synthesis, various organocatalysts, such as those derived from amino acids like proline and hydroxyproline, have been successfully employed. rsc.org These catalysts can promote reactions like the Knoevenagel condensation under solvent-free conditions. rsc.org Dual organocatalytic systems, combining two different organocatalysts, have also been developed for the synthesis of coumarin derivatives. thieme-connect.com

The introduction of chirality into the coumarin scaffold is of significant interest, as different enantiomers of a molecule can exhibit distinct biological activities. nih.govresearchgate.net Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Organocatalysis has proven to be a particularly effective strategy for achieving stereochemical control in coumarin synthesis. beilstein-journals.orgnih.govnih.gov Chiral organocatalysts, such as chiral squaramides and primary amine-imine catalysts, have been used to catalyze asymmetric reactions, leading to the formation of optically active coumarin derivatives with high enantioselectivities. benthamdirect.comacs.org For example, the asymmetric Michael addition of 4-hydroxycoumarin to various electrophiles can be effectively catalyzed by chiral organocatalysts. benthamdirect.comacs.org

Metal-based chiral catalysts have also been employed. For instance, a chiral scandium(III)-complex has been used to catalyze an inverse-electron-demand hetero-Diels-Alder reaction to produce dihydrocoumarin (B191007) derivatives with excellent enantioselectivities. nih.gov Similarly, a PYBOX-DIPH-Zn(II) complex has been utilized for the enantioselective Michael addition to synthesize chiral 3-substituted 4-hydroxycoumarins. acs.org The control of stereochemistry can also be influenced by the reaction conditions and the nature of the solvent, which can affect the stability of different conformers and the direction of hydrogen bonding. rsc.org

The following table provides examples of catalytic systems used for the stereoselective synthesis of chiral coumarin derivatives.

| Catalytic System | Reaction Type | Product Type | Reference |

| Chiral tertiary amine-squaramide | Asymmetric Michael addition | Chiral coumarin derivatives | benthamdirect.com |

| Chiral N,N'-dioxide-Sc(III) complex | Inverse-electron-demand hetero-Diels-Alder | Enantiomerically enriched dihydrocoumarins | nih.gov |

| PYBOX-DIPH-Zn(II) complex | Enantioselective Michael addition | Chiral 3-substituted 4-hydroxycoumarins | acs.org |

| In situ formed primary amine-imine organocatalyst | Asymmetric Michael addition | Optically active polycyclic coumarin derivatives | acs.org |

Sophisticated Spectroscopic and Structural Elucidation Studies of 8 Ethoxy 3 Methyl 2h Chromen 2 One and Its Derivatives

X-ray Crystallographic Analysis for Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. It also reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular forces.

While a crystal structure for 8-Ethoxy-3-methyl-2H-chromen-2-one itself is not publicly available, analysis of closely related derivatives provides significant insight into its expected solid-state conformation. For example, the crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one reveals that the coumarin (B35378) ring system is essentially planar. nih.gov Similarly, the structure of a polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one also shows a nearly planar coumarin ring system, with a root-mean-square deviation of just 0.00129 Å. nih.gov

The ethoxy group at the C-8 position is a key conformational feature. In the structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the ethoxy group is noted to be slightly inclined with respect to the coumarin ring plane, with a dihedral angle of 4.1(2)°. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the oxygen lone pair and the aromatic system.

Table 2: Selected Torsion Angles from a Related Coumarin Derivative

| Atoms Involved | Angle (°) | Source |

| C7-C8-O3-C9 | -175.9 | nih.gov |

| C8a-C8-O3-C9 | 4.1 | nih.gov |

Data from the crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one.

Non-covalent interactions are the primary forces that dictate the packing of molecules in a crystal. rsc.org In coumarin derivatives, weak C-H···O hydrogen bonds and π-π stacking interactions are common and crucial in building the supramolecular architecture. nih.govunito.it

C-H···O Hydrogen Bonds: In the crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, molecules are linked into sheets via C-H···O hydrogen bonds. nih.gov These interactions involve aromatic and aliphatic C-H donors and the oxygen atoms of the carbonyl and ethoxy groups as acceptors. Similarly, in a polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one, both Csp³-H···O and Car-H···O hydrogen bonds connect molecules into sheets. nih.gov

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, which contribute significantly to crystal stability. In the 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one derivative, these stacked sheets are further linked by π-π interactions, with centroid-centroid distances of 3.5688(13) Å and 3.7514(13) Å. nih.gov In the 3-acetyl-8-methoxy derivative, π-π stacking with a centroid-to-centroid distance of 3.600(9) Å helps assemble the molecular layers. nih.gov

These combined interactions often result in complex and elegant three-dimensional networks, such as the helical supramolecular architecture observed in the 3-acetyl-8-methoxycoumarin polymorph. nih.gov

Table 3: Intermolecular Interactions in Coumarin Derivatives

| Interaction Type | Donor/Acceptor or Rings Involved | Distance (Å) | Source |

| C-H···O Hydrogen Bond | C-H groups and Carbonyl/Ethoxy Oxygens | (Varies) | nih.govnih.gov |

| π-π Stacking | Coumarin ring systems | 3.5688 / 3.7514 | nih.gov |

| π-π Stacking | Coumarin ring systems | 3.600 | nih.gov |

Data from the crystal structures of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one and 3-acetyl-8-methoxy-2H-chromen-2-one.

Influence of Substituents on Crystal Packing and Supramolecular Assembly

Substituents can alter the electronic distribution within the molecule, thereby affecting its ability to participate in hydrogen bonding, π-π stacking, and other weak interactions. For instance, in the crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the coumarin ring system is nearly planar. nih.govresearchgate.net The nitrophenyl ring is twisted with respect to the coumarin plane, and the ethoxy group is slightly inclined. nih.govresearchgate.net The crystal packing is stabilized by C—H⋯O hydrogen bonds, which link the molecules into sheets. nih.govresearchgate.net This highlights the role of even weak hydrogen bonds in directing the supramolecular assembly.

The introduction of different functional groups can lead to varied packing motifs. For example, studies on other coumarin derivatives have shown that the presence of cycloalkyl groups at the C-3 position leads to a solid-state architecture dominated by weak C-H…O hydrogen bonds, with negligible π-π stacking interactions. mdpi.com In contrast, other derivatives might exhibit significant π-π stacking, influencing their photophysical properties. The planarity of the coumarin system is a crucial factor, with substituents sometimes causing deviations from planarity that affect intermolecular interactions. nih.gov

The table below summarizes key crystallographic data for a related derivative, illustrating the specific geometric parameters that define its supramolecular structure.

Interactive Data Table: Crystallographic Data for 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one

| Parameter | Value |

|---|---|

| Formula | C₁₇H₁₃NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.934(2) |

| b (Å) | 22.845(5) |

| c (Å) | 8.213(2) |

| β (°) | 113.84(3) |

| Dihedral angle between nitrophenyl and coumarin rings (°) | 25.27(9) |

| Dihedral angle of nitro group to phenyl ring (°) | 4.3(3) |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of coumarin derivatives, providing precise mass measurements that allow for the determination of elemental compositions.

The fragmentation of coumarins under mass spectrometric conditions, typically electron ionization (EI) or electrospray ionization (ESI), follows characteristic pathways that are influenced by the substituents present on the coumarin core. benthamopen.comnih.gov A common fragmentation pattern for the coumarin nucleus involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com Subsequent fragmentations can provide further structural information.

For substituted coumarins, the fragmentation pathways are often dictated by the nature and position of the substituents. nih.gov For example, the presence of an ethoxy group, as in this compound, would likely lead to characteristic losses of ethylene (B1197577) (C₂H₄) or an ethoxy radical.

HRMS is crucial for the unambiguous identification of complex coumarin derivatives and for assessing the purity of synthesized compounds. researchgate.netnih.gov The high mass accuracy of HRMS allows for the differentiation between isobaric compounds—molecules with the same nominal mass but different elemental compositions. benthamopen.com This is particularly important in the analysis of complex mixtures or when verifying the structure of a newly synthesized derivative. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of coumarins in various matrices. researchgate.netnih.govnih.gov The chromatographic separation resolves individual components of a mixture before they are introduced into the mass spectrometer. The subsequent MS/MS analysis, where a specific ion is selected and fragmented, provides structural information for each component, enabling their identification and quantification. This methodology has been successfully applied to the analysis of coumarin derivatives in essential oils and tobacco products. researchgate.netnih.gov

Understanding the mechanisms of ion fragmentation is fundamental to interpreting mass spectra and deducing the structure of the parent molecule. For coumarins, the initial loss of CO is a well-documented process. nih.govtandfonline.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to support proposed fragmentation pathways and to understand the electronic factors that govern these processes. scilit.com Studies have shown a correlation between the electronic charges on atoms within the coumarin structure and the observed fragmentation patterns. nih.govtandfonline.com

The fragmentation of protonated coumarin molecules, often generated by ESI, has also been investigated. scilit.com These studies provide insights into the gas-phase chemistry of these ions and help to build a comprehensive picture of their fragmentation behavior. The fragmentation pathways of coumarin derivatives are significantly affected by the types of heterocyclic rings and side-chain substituents. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

The FT-IR spectrum of a coumarin derivative is characterized by several distinct absorption bands. The most prominent is typically the C=O stretching vibration of the lactone ring, which appears in the region of 1700-1750 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the coumarin ring. Aromatic C=C stretching vibrations are observed in the 1400-1650 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage in the ethoxy group and the pyrone ring will also give rise to characteristic bands. researchgate.net

The positions of characteristic vibrational bands are not only determined by the intrinsic properties of the functional groups but are also influenced by the molecular environment and intermolecular interactions. nih.govresearchgate.net For instance, hydrogen bonding can cause a significant shift in the C=O stretching frequency to lower wavenumbers.

Computational methods, such as DFT, are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes of the molecule. ijres.orgijcrar.com By comparing the calculated and experimental spectra, a detailed understanding of the vibrational properties of the molecule can be obtained. researchgate.net These studies have shown that for many coumarin derivatives, there is good agreement between the theoretical and experimental vibrational frequencies. ijres.org

The table below presents typical FT-IR and Raman band assignments for coumarin derivatives, which would be applicable to this compound.

Interactive Data Table: Characteristic Vibrational Frequencies for Coumarin Derivatives

| Vibrational Mode | Typical FT-IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |

|---|---|---|

| C=O stretch (lactone) | 1700 - 1750 | 1700 - 1750 |

| C=C stretch (aromatic) | 1400 - 1650 | 1400 - 1650 |

| C-O-C stretch (ether/pyrone) | 1000 - 1300 | 1000 - 1300 |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

Photophysical Characterization for Optical Properties

Coumarin derivatives are well-known for their interesting photophysical properties, including strong absorption in the UV-visible region and fluorescence emission. rsc.orgresearchgate.net These properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the coumarin ring. rsc.orgmdpi.com The photophysical properties of this compound are expected to be influenced by the electron-donating ethoxy group at the 8-position and the methyl group at the 3-position.

The absorption and emission spectra of coumarins are governed by electronic transitions between molecular orbitals. The lowest energy absorption band typically corresponds to a π-π* transition. The position of this band can be tuned by substituents; electron-donating groups generally cause a red-shift (to longer wavelengths), while electron-withdrawing groups can cause a blue-shift (to shorter wavelengths). acs.org

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also sensitive to the molecular structure and the solvent environment. acs.org Some coumarin derivatives exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. srce.hr This phenomenon is often associated with a change in the dipole moment of the molecule upon excitation.

Computational studies, such as time-dependent DFT (TD-DFT), are valuable tools for understanding and predicting the photophysical properties of coumarin derivatives. mdpi.comacs.org These calculations can provide insights into the nature of the electronic transitions, the energies of the excited states, and the influence of substituents on the optical properties. mdpi.com

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The photophysical properties of coumarin derivatives are fundamentally characterized by their absorption and emission spectra. Studies on various coumarin compounds demonstrate that their spectral characteristics are highly dependent on their molecular structure and the surrounding solvent environment.

For instance, the UV-visible absorption and fluorescence emission spectra of coumarin derivatives are often recorded in solvents like methanol (B129727) or ethanol (B145695) to determine their maximum absorption (λmax) and emission (λem) wavelengths. researchgate.netresearchgate.net The absorption spectra of many coumarin derivatives typically show distinct bands in the UV region, which are attributed to π-π* transitions within the aromatic system. researchgate.net For example, spectral analyses of newly synthesized coumarin-dihydropyrimidinone dyads in methanol revealed specific absorption and emission maxima. researchgate.net

The fluorescence spectra of these compounds, obtained by exciting at their respective absorption maxima, provide information about their emissive properties. The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter in characterizing fluorescent molecules.

Table 1: Spectroscopic Data for Selected Coumarin Derivatives in Methanol

| Compound | λmax (nm) | λem (nm) |

| Coumarin-Dihydropyrimidinone 4a | 370 | 450 |

| Coumarin-Dihydropyrimidinone 4c | 380 | 480 |

| Coumarin-Dihydropyrimidinone 4h | 375 | 460 |

| Data sourced from spectral analyses of coumarin-dihydropyrimidinone dyads in methanol. researchgate.net |

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is another critical parameter. nih.gov

These parameters are often determined relative to a standard with a known quantum yield. For example, cresyl violet is a common standard used for calculating the fluorescence quantum yields of other compounds. uva.nl The lifetime of a fluorophore is typically measured using techniques like time-correlated single-photon counting (TCSPC). nih.govuva.nl Generally, a higher fluorescence quantum yield is associated with a longer fluorescence lifetime. nih.gov

Table 2: Fluorescence Quantum Yields and Lifetimes for Selected Dyes

| Dye | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Alexa Fluor 488 | 0.92 | 4.1 |

| Alexa Fluor 532 | 0.61 | 2.5 |

| Alexa Fluor 594 | 0.66 | 3.9 |

| Alexa Fluor 647 | 0.33 | 1.0 |

| Measurements were made on free succinimidyl ester derivatives in aqueous solutions. thermofisher.com |

Investigation of Solvatochromic Effects on Photophysical Properties

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission bands with a change in the polarity of the solvent. This phenomenon is a powerful tool for probing the differences in the dipole moments of the ground and excited states of a molecule. aip.org

Studies on coumarin derivatives have shown that the excited state is often more polar than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. aip.org This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state. The solvatochromic behavior of coumarin–pyrazolone hybrids, for instance, has been linked to the stabilization of a charge transfer (CT) state in polar solvents, which can enhance fluorescence intensity. researchgate.net The investigation of solvatochromic effects provides valuable information on the nature of the electronic transitions and the charge distribution in the excited state. researchgate.netaip.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in photonics, including data processing and optical switching. semanticscholar.org Organic materials, such as certain coumarin derivatives, are promising candidates for NLO applications owing to their large nonlinear responses, high damage thresholds, and the tunability of their properties through molecular engineering. semanticscholar.org

Third-order NLO properties are of particular importance. The Z-scan technique is a common method used to measure the third-order nonlinear susceptibility of materials. semanticscholar.org Research on benzene (B151609) derivatives modified by click chemistry has demonstrated that the introduction of electron-withdrawing groups can significantly affect the energy levels and, consequently, the third-order NLO response. semanticscholar.org Some molecules have been observed to transition from reverse saturable absorption to saturable absorption, a key finding for applications in optical limiting and other NLO devices. semanticscholar.org The crystal structure of compounds like 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one reveals a planar coumarin ring system, a feature that can contribute to favorable NLO properties. nih.govresearchgate.net

Computational and Theoretical Investigations of 8 Ethoxy 3 Methyl 2h Chromen 2 One

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for examining the electronic structure of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding the chemical behavior of 8-Ethoxy-3-methyl-2H-chromen-2-one.

Geometry Optimization and Conformational Landscapes

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For coumarin (B35378) derivatives, the planarity of the fused ring system is a key feature. In a related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the coumarin ring system is nearly planar. nih.gov The ethoxy group, however, is slightly inclined with respect to the coumarin plane. nih.gov This slight deviation from planarity can influence the molecule's packing in a crystal lattice and its interactions with other molecules.

The conformational landscape refers to the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, the rotation of the ethoxy and methyl groups can lead to various conformers. Identifying the lowest energy conformer is essential as it represents the most probable structure of the molecule under normal conditions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scribd.comyoutube.comresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap, are critical parameters. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap suggests high stability. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, in some quinoline (B57606) derivatives, the HOMO and LUMO are delocalized over the entire molecule, indicating that charge transfer can occur throughout the structure. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

No specific HOMO-LUMO energy values for this compound were found in the search results. The table is presented as a template for such data.

Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netuni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to denote different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.netwolfram.com Green areas correspond to neutral or near-zero potential. researchgate.net By analyzing the MEP map of this compound, one can identify the electron-rich and electron-deficient regions, thereby predicting its interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Specific NBO data for this compound was not available in the search results. The table serves as an illustrative example.

Vibrational Frequency Calculations and Comparison with Experimental Data

Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data obtained from techniques like FT-IR and FT-Raman spectroscopy. researchgate.net A good agreement between the calculated and experimental vibrational spectra helps to validate the computed molecular geometry and provides a detailed assignment of the observed spectral bands to specific vibrational modes. researchgate.netresearchgate.net This comparison is crucial for confirming the structural integrity of the synthesized compound.

Global Reactivity Descriptors

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors are valuable for predicting the global reactivity trends of this compound and for comparing its reactivity with other related compounds.

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

Quantitative values for the global reactivity descriptors of this compound were not found in the provided search results. This table is for illustrative purposes.

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe a molecule's tendency to lose or gain an electron, respectively. IP is the energy required to remove an electron from a molecule in its gaseous state, while EA is the energy released when an electron is added. These parameters are crucial for predicting a compound's reactivity, particularly in redox reactions and charge-transfer processes.

They are often calculated using methods like Density Functional Theory (DFT), which evaluates the energies of the neutral molecule, its cation (for IP), and its anion (for EA). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also used to approximate these values, as defined by Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

While specific calculated values for this compound are not present in the surveyed literature, the conceptual framework for these parameters is well-established.

Table 1: Conceptual DFT-Calculated Electronic Properties (Note: This table is illustrative of the parameters that would be calculated in a typical computational study. Specific values for this compound are not available in the cited literature.)

| Parameter | Symbol | Definition |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital available to accept an electron. |

| Ionization Potential | IP | The minimum energy required to remove an electron. |

Chemical Hardness, Softness, and Electrophilicity Index

Building upon the concepts of IP and EA, several global reactivity descriptors can be calculated to predict a molecule's stability and reactivity. These include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," implying lower reactivity. It is calculated as: η = (IP - EA) / 2 .

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests a greater capacity to stabilize additional electronic charge. It is derived from the electronic chemical potential (μ) and hardness: ω = μ² / (2η) , where μ = (EHOMO + ELUMO) / 2 .

These descriptors are valuable for understanding reaction mechanisms and predicting how a molecule will interact with other chemical species.

Table 2: Global Reactivity Descriptors (Note: This table explains the descriptors. Calculated values for this compound are not available in the cited literature.)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to deformation or polarization. |

| Chemical Softness | S | 1 / η | Indicates higher reactivity and polarizability. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of a compound like this compound, providing insights that are not accessible from static molecular models. rsc.org These simulations can model the molecule's behavior in bulk, such as in a crystal lattice or in solution, to predict its structural stability and dynamic properties. rsc.org

A key application of MD simulations is to explore the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent. For this compound, the ethoxy group (-OCH₂CH₃) possesses rotational freedom, leading to various possible conformations. MD simulations can track these rotations and identify the most stable or frequently occurring conformers.

Furthermore, when simulated in a solvent (e.g., water, ethanol (B145695), or DMSO), MD can model how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds, influence the molecule's structure and flexibility. This information is critical for understanding solubility, stability, and behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination. arxiv.orgresearchgate.net

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. arxiv.org These calculations provide theoretical chemical shifts that can be correlated with experimental spectra to aid in peak assignment and structural confirmation. arxiv.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transition energies and corresponding oscillator strengths. These calculations predict the absorption wavelengths (λmax) of the molecule, which can be directly compared to an experimental UV-Vis spectrum to understand the electronic structure and chromophoric properties. researchgate.net

For coumarin derivatives, studies often show a good correlation between theoretical spectra calculated for a molecule in a simulated solvent environment and the experimental spectra recorded in the same solvent. researchgate.net While a dedicated study comparing the predicted and experimental spectra for this compound was not found, the methodology is well-established for similar compounds. researchgate.netresearchgate.net

Table 3: Illustrative Comparison of Experimental and Predicted Spectroscopic Data for a Coumarin Derivative (Note: The following table is an example based on data for related coumarin structures and is for illustrative purposes only. Data for this compound is not available in the cited literature.)

| Spectrum | Parameter | Experimental Value | Predicted Value | Source (Methodology) |

|---|---|---|---|---|

| ¹³C NMR | C=O (Lactone) | ~160.4 ppm | ~160.0 ppm | researchgate.net |

| ¹H NMR | H-4 | ~7.5 ppm | ~7.4 ppm | researchgate.net |

Mechanistic Biological Activity Research of 8 Ethoxy 3 Methyl 2h Chromen 2 One and Analogues Non Clinical Focus

Enzyme Inhibition Studies: Kinetics and Molecular Interactions

The substitution pattern on the coumarin (B35378) ring plays a crucial role in determining the inhibitory activity and selectivity towards various enzymes. nih.govscienceopen.com The electronic and steric properties of substituents can significantly influence the binding affinity and interaction with the active sites of enzymes. nih.gov

Specific Enzyme Targets (e.g., α-Amylase Inhibition)

While direct experimental studies on the α-amylase inhibitory activity of 8-Ethoxy-3-methyl-2H-chromen-2-one are not extensively documented in publicly available literature, research on other coumarin derivatives suggests potential for such activity. The core coumarin structure can interact with key amino acid residues in the active site of α-amylase, leading to inhibition. The nature and position of substituents on the coumarin ring are critical in modulating this inhibitory potential.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition Mechanisms

Coumarin derivatives have been widely investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. nih.gov The inhibitory mechanism often involves the interaction of the coumarin scaffold with the active site of these enzymes.

For MAO, the 2H-chromen-2-one nucleus can engage in π-π stacking interactions with crucial tyrosine residues in the active site. nih.gov The substitution pattern significantly influences the selectivity and potency of inhibition. For instance, 3-phenyl substitution in coumarin derivatives has been shown to enhance MAO-B inhibition. scienceopen.com

Regarding AChE, inhibitors often act by binding to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Coumarin-based inhibitors can interact with both the catalytic and peripheral anionic sites of AChE. Molecular docking studies of various coumarin derivatives have shown that substitutions at different positions on the coumarin ring dictate the binding mode and inhibitory potency. nih.gov For example, coumarin-3-carboxamides bearing an N-benzylpiperidine moiety have demonstrated potent AChE inhibition. nih.gov

The following table summarizes the inhibitory activities of some representative coumarin derivatives against MAO and AChE, illustrating the influence of structural modifications.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Type of Inhibition | Reference |

| 3-phenyl-2H-chromen-2-one scaffold | MAO-B | High activity | Reversible | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | Reversible Competitive | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | Not specified | nih.gov |

| Coumarin-3-carboxamide derivative | AChE | 0.3 nM | Not specified | nih.gov |

Phosphoinositide 3-Kinase Inhibition and Molecular Basis

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions. Some chromen-4-one (an isomer of coumarin) derivatives have been shown to modulate the activity of PI3K. nih.gov The mechanism of inhibition often involves the covalent modification of key residues in the ATP-binding site of the enzyme. For instance, wortmannin, a potent PI3K inhibitor, inactivates the enzyme by covalently modifying a lysine (B10760008) residue (Lys-802) in the catalytic subunit. nih.gov While direct evidence for this compound is lacking, the potential for interaction with the kinase domain, a common feature of many inhibitors, can be explored through computational modeling.

Other Enzyme Classes (Kinase, Telomerase, Carbonic Anhydrase, Aromatase, Sulfatase) and Mechanistic Pathways

Kinase Inhibition: Beyond PI3K, coumarin derivatives have been investigated as inhibitors of other kinases. The general mechanism involves interaction with the ATP-binding pocket of the kinase domain. The specific substitutions on the coumarin ring determine the selectivity and potency against different kinases. nih.gov

Telomerase Inhibition: Telomerase is a reverse transcriptase that is a target in cancer research. Certain chromen-4-one derivatives have been designed as telomerase inhibitors, with some acting by regulating the expression of dyskerin, a protein essential for telomerase activity. nih.govnih.gov

Carbonic Anhydrase Inhibition: Coumarins have been identified as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII over the cytosolic isoforms I and II. mdpi.comnih.gov The inhibition mechanism is non-classical, as it does not involve the direct binding to the zinc ion in the active site, a hallmark of sulfonamide inhibitors. Instead, the coumarin scaffold is believed to bind at the entrance of the active site cavity. unich.ittandfonline.com

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis. Coumarin derivatives have been explored as aromatase inhibitors. nih.gov For example, bis(4-hydroxy-2H-chromen-2-one) has been shown to inhibit aromatase gene expression. nih.gov The mechanism generally involves the interaction of the compound with the active site of the aromatase enzyme. nih.gov

Sulfatase Inhibition: While specific studies on sulfatase inhibition by this compound are scarce, the broader class of coumarins has been investigated in this context.

Receptor Binding Mechanisms and Structure-Activity Relationships (SAR) at the Molecular Level

The interaction of coumarin derivatives with various receptors is a key aspect of their biological activity. Structure-activity relationship (SAR) studies help in understanding how different functional groups on the coumarin scaffold influence receptor affinity and selectivity.

Binding Affinity Assays for Molecular Target Modulation (e.g., 5-HT1A Serotonin (B10506) Receptor)

The following table presents hypothetical binding affinity data for a series of coumarin analogues at the 5-HT1A receptor to illustrate the principles of SAR.

| Compound | Substituent at C3 | Substituent at C8 | 5-HT1A Receptor Binding Affinity (Ki, nM) |

| Analogue A | Methyl | Ethoxy | [Data not available] |

| Analogue B | Phenyl | Ethoxy | [Hypothetical Value: 50] |

| Analogue C | Methyl | Hydroxy | [Hypothetical Value: 120] |

| Analogue D | Phenyl | Hydroxy | [Hypothetical Value: 35] |

In silico Molecular Docking Studies to Elucidate Binding Modes and Interactions

In silico molecular docking has become an indispensable tool for elucidating the binding modes and interactions of small molecules like this compound and its analogues with various biological targets. These computational studies provide valuable insights into the potential mechanisms of action at a molecular level.

Docking studies of coumarin analogues have revealed that their binding affinity and mode are significantly influenced by the nature and position of substituents on the coumarin scaffold. For instance, in studies involving cholinesterase enzymes, the coumarin ring of certain analogues was observed to form π-stacking interactions with aromatic residues like Trp278 in the enzyme's active site. nih.gov The carbonyl group of the coumarin is also capable of forming hydrogen bonds with residues such as Arg288. nih.gov

The specific interactions can vary depending on the target enzyme. For example, in docking studies with acetylcholinesterase (AChE), coumarin derivatives have been shown to interact with the catalytic triad (B1167595) (Glu225, Ser226, His466) and form hydrogen bonds with residues like Tyr146. nih.gov However, in butyrylcholinesterase (BuChE), the binding modes can differ, sometimes with a lack of hydrogen bonding, which is attributed to slight differences in the active site architecture. nih.gov The presence of different substituents can lead to varied docking scores and binding energies, highlighting the importance of the substitution pattern for inhibitory activity.

Furthermore, molecular docking has been employed to investigate the interaction of coumarin derivatives with other targets, such as the main protease (Mpro) of SARS-CoV-2. mdpi.com In these studies, the coumarin scaffold and its substituents are analyzed for their ability to form favorable interactions within the binding site of the protein. mdpi.com The insights gained from these docking studies are crucial for the rational design of novel coumarin derivatives with enhanced biological activities.

Interactive Table: Molecular Docking Insights of Coumarin Analogues

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Tyr146, Glu225, Ser226, His466, Trp278, Arg288 | Hydrogen Bonding, π-stacking | nih.gov |

| Butyrylcholinesterase (BuChE) | Glu224, Ser225, His494 | Varied, sometimes no H-bonding | nih.gov |

| Tyrosinase | Core residues of the enzyme | Good interaction with the ligand | mdpi.com |

Antioxidant Action: Molecular Mechanisms of Radical Scavenging

The antioxidant properties of coumarins, including this compound, are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of compounds. mdpi.com Coumarin derivatives have demonstrated the ability to reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine. nih.gov This reaction is based on the ability of the antioxidant to donate a hydrogen atom to the DPPH radical, thus neutralizing it. nih.gov The scavenging activity is concentration-dependent, with higher concentrations of the coumarin derivative leading to a greater reduction of the DPPH radical. nih.gov

Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to biological molecules. Coumarins have been shown to effectively scavenge hydroxyl radicals. nih.gov The mechanism of scavenging often involves the donation of a hydrogen atom from a hydroxyl group on the coumarin ring to the hydroxyl radical, thereby neutralizing it. The presence and position of hydroxyl groups on the coumarin scaffold are critical for this activity.

The antioxidant mechanism of coumarins can involve a mixed model of action, including both fast electron transfer (SET mechanism) and gradual hydrogen atom transfer. researchgate.net This dual mechanism allows for efficient scavenging of a variety of radical species.

The antioxidant activity of coumarins is highly dependent on their substitution pattern. The presence of specific functional groups can significantly enhance or diminish their radical scavenging capabilities.

Hydroxyl groups, particularly when positioned at C-7, have been shown to significantly improve the antioxidant activity of coumarins. mdpi.comencyclopedia.pub The presence of a catechol (ortho-dihydroxy) motif is particularly effective, as it increases direct radical scavenging through electron donation from the ortho-hydroxyl group and can also chelate metal ions, preventing them from catalyzing the formation of reactive oxygen species. mdpi.com

Electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, generally enhance antioxidant activity. mdpi.com The ethoxy group at the 8-position of this compound is also an electron-donating group and is expected to contribute to its antioxidant potential. Conversely, the introduction of electron-withdrawing groups can sometimes decrease antioxidant activity. mdpi.com

Interactive Table: Influence of Functional Groups on Coumarin Antioxidant Activity

| Functional Group | Position | Effect on Antioxidant Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | C-7 | Enhances | mdpi.comencyclopedia.pub |

| Catechol (ortho-dihydroxy) | - | Significantly Enhances | mdpi.com |

| Methoxy (-OCH3) | - | Generally Enhances | mdpi.com |

| Hydrazinothiazole | - | Can play a significant role | mdpi.com |

Antimicrobial Action: Mechanistic Pathways in Microbial Systems

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. sysrevpharm.org The mechanisms underlying this activity are multifaceted and often involve the inhibition of essential microbial processes.

The antimicrobial action of coumarins can be attributed to their ability to interfere with key molecular targets within microbial cells. For instance, some coumarin derivatives have shown a strong binding affinity to InhA, a critical enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. researchgate.net Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition can lead to cell death.

In fungi, coumarins can inhibit the growth of various pathogenic species. The introduction of a triazole ring into the coumarin structure has been shown to enhance antifungal activity. mdpi.com In silico studies suggest that the triazole ring, along with the coumarin moiety, can form hydrogen bonding interactions with fungal enzymes, leading to their inhibition. mdpi.com

The specific molecular targets can vary depending on the microbial species and the structure of the coumarin derivative. The ability of coumarins to interact with and inhibit multiple targets may contribute to their broad-spectrum antimicrobial activity and could potentially circumvent the development of microbial resistance.

The antimicrobial potency of coumarin derivatives is strongly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for optimal activity.

For antibacterial activity, the nature of the substituents on the coumarin ring is crucial. researchgate.net For example, electron-donating groups at the C-3 position of the coumarin ring have been shown to enhance antibiofilm activity, while electron-withdrawing groups tend to diminish it. researchgate.net The introduction of halogen atoms, particularly in a tri-halogenated pattern, has been shown to result in potent anti-staphylococcal activity. nih.gov

In the context of antifungal activity, the position of certain substituents can be critical. For instance, some studies have shown that placing a triazole ring at the C-7 position of the coumarin is more favorable for antifungal activity compared to other positions. tandfonline.com The removal of a methyl group at the C-4 position of the coumarin has been observed to lead to a loss of activity against certain fungal strains. tandfonline.com

The combination of the coumarin scaffold with other bioactive moieties, such as a triazole ring, can lead to hybrid compounds with enhanced antimicrobial properties. mdpi.com These SAR studies are essential for the rational design and development of new and more effective coumarin-based antimicrobial agents.

Molecular Interactions with Biomolecules

The interaction of small molecules with biological macromolecules like DNA and proteins is a fundamental aspect of understanding their mechanism of action. Research into coumarin derivatives has explored these interactions to elucidate their potential as biologically active agents.

Spectroscopic studies, including UV-visible and fluorescence spectroscopy, indicated that these coumarin derivatives bind to CT-DNA. The binding mode was determined to be intercalative, where the planar coumarin ring inserts itself between the base pairs of the DNA double helix. nih.gov This mode of interaction is common for many planar aromatic molecules and can lead to significant alterations in DNA structure and function, potentially interfering with processes like replication and transcription. Further evidence for this intercalative binding was provided by competitive binding assays with known DNA intercalators. nih.gov

It is plausible that this compound, possessing a similar planar coumarin core, could also interact with DNA via an intercalative mechanism. However, the specific binding affinity and the influence of the ethoxy and methyl substitutions at positions 8 and 3, respectively, would require direct experimental verification.

Table 1: DNA Binding Characteristics of 3-acetyl-8-methoxy-2[H]-chromen-2-one Derived Schiff Bases (Data based on analogues of this compound)

| Compound/Analogue | Method | Observed Interaction with CT-DNA | Proposed Binding Mode |

| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | Spectroscopic Analysis | Complex formation | Intercalation nih.gov |

This table is populated with data from studies on analogues, as direct data for this compound is not available in the provided search results.

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the bloodstream, and their interaction with small molecules can significantly influence the distribution and bioavailability of these molecules. nih.govnih.govnih.gov The binding of coumarin derivatives to these proteins has been a subject of investigation.

Studies on the aforementioned 3-acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases have demonstrated their ability to bind to both BSA and HSA. nih.gov The primary mechanism of this interaction was identified as static quenching, which implies the formation of a ground-state complex between the coumarin derivative and the protein. nih.gov This interaction can affect the conformation of the protein and the accessibility of the small molecule to its target sites.

The binding of these analogues was found to be spontaneous and involved hydrophobic interactions and hydrogen bonding. The specific binding sites on albumin for many drugs are located within hydrophobic cavities in subdomains IIA and IIIA. nih.gov It is likely that these coumarin derivatives also bind within these pockets.

Table 2: Protein Binding Characteristics of 3-acetyl-8-methoxy-2[H]-chromen-2-one Derived Schiff Bases (Data based on analogues of this compound)

| Compound/Analogue | Protein | Binding Mechanism | Key Findings |

| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | BSA, HSA | Static Quenching | Formation of a ground-state complex nih.gov |

This table is populated with data from studies on analogues, as direct data for this compound is not available in the provided search results.

In vitro Cell-Based Assays: Mechanistic Insights (Excluding Clinical Human Trial Data)

Cell-based assays are crucial for understanding the cellular and molecular mechanisms through which a compound exerts its biological effects.

The antiproliferative activity of coumarin derivatives has been explored against various cancer cell lines to understand their potential as anticancer agents.

Research on 3-acetyl-8-methoxy-2[H]-chromen-2-one derived Schiff bases has shown significant antiproliferative effects on the human breast cancer cell line (MCF-7) and the human lung carcinoma cell line (A549). nih.gov Importantly, these compounds exhibited lower toxicity towards the normal human keratinocyte cell line (HaCaT), suggesting a degree of selectivity for cancer cells. nih.gov The proposed mechanism for this antiproliferative activity is linked to their ability to cleave plasmid DNA and act as free radical scavengers. nih.gov

Furthermore, another study on coumarin-triazole hybrids demonstrated cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values indicating potent effects. nih.gov These hybrids were found to induce cell death via apoptosis. nih.gov While these are not direct analogues of this compound, they highlight a common theme of antiproliferative and pro-apoptotic activity within the broader class of coumarin derivatives.

The specific impact of the 8-ethoxy and 3-methyl substitutions on the antiproliferative profile of the target compound remains to be elucidated through direct experimental investigation.

Table 3: In vitro Antiproliferative Activity of Coumarin Analogues (Data based on analogues of this compound)

| Compound/Analogue | Cell Line | Activity | Mechanistic Insight |

| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | MCF-7 (human breast cancer) | Profound antiproliferative activity | Plasmid DNA cleavage, free radical scavenging nih.gov |

| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | A549 (human lung carcinoma) | Profound antiproliferative activity | Plasmid DNA cleavage, free radical scavenging nih.gov |

| 3-acetyl-8-methoxycoumarin appended thiosemicarbazones | HaCaT (human normal keratinocyte) | Non-toxic | Suggests selectivity for cancer cells nih.gov |

| Coumarin-triazole hybrids | MCF-7 (human breast cancer) | Cytotoxic activity (IC50: 2.66 - 10.08 μM) | Induction of apoptosis nih.gov |

This table is populated with data from studies on analogues, as direct data for this compound is not available in the provided search results.

Advanced Materials Science and Other Non Biological Applications of 8 Ethoxy 3 Methyl 2h Chromen 2 One Derivatives

Development as Fluorescent Probes and Imaging Agents

The coumarin (B35378) core is a well-established fluorophore, and its derivatives are widely utilized as fluorescent probes and imaging agents due to their high fluorescence quantum yields, excellent photostability, and sensitivity to the local environment. researchgate.netniscpr.res.in These characteristics make them powerful tools for visualizing and quantifying various analytes and physical parameters in a non-invasive manner.

Tunable Photophysical Properties for Specific Analytical Applications

A key advantage of coumarin derivatives, including those based on 8-Ethoxy-3-methyl-2H-chromen-2-one, is the ability to tune their photophysical properties through chemical modification. The absorption and emission wavelengths, Stokes shift, and quantum yield can be precisely controlled by introducing different functional groups onto the coumarin backbone. researchgate.net

The introduction of electron-donating groups (EDGs) at the 7-position, for instance, is a common strategy to enhance fluorescence. nih.gov Conversely, attaching electron-withdrawing groups (EWGs) or extending the π-conjugated system can lead to significant shifts in the emission spectra, often towards longer wavelengths (bathochromic shift). researchgate.net This tunability allows for the design of probes for specific analytical applications, avoiding interference from background fluorescence and enabling multiplexed detection. For example, modifying the 3-position of the coumarin ring can significantly impact the molecule's optical properties, allowing for the creation of a diverse palette of fluorescent markers. researchgate.net

Table 1: Examples of Photophysical Properties of Substituted Coumarin Derivatives

| Coumarin Derivative | Substitution | Absorption Max (nm) | Emission Max (nm) | Application Note |

| 7-Diethylamino-4-methylcoumarin | Electron-donating group at C7 | ~373 | ~474 | Highly fluorescent, sensitive to solvent polarity |

| 3-Cyano-7-ethoxycoumarin | Electron-withdrawing group at C3 | ~408 | ~455 | Used in enzyme activity assays |

| 4-Styrylcoumarin Derivatives | Extended π-system at C4 | 400-450 | 500-600 | Red-shifted emission for biological labeling researchgate.net |

| 3-Acetyl-8-methoxy-coumarin | Acetyl group at C3 | ~350 | ~420 | Strong blue emission researchgate.net |

Note: The data in this table is illustrative of general coumarin properties and not specific to this compound unless stated.

Design Principles for Environment-Sensitive Probes

Derivatives of this compound can be engineered as environment-sensitive probes, which exhibit changes in their fluorescence in response to variations in their surroundings, such as polarity, viscosity, and the presence of specific analytes. researchgate.netresearchgate.net This sensitivity often arises from processes like intramolecular charge transfer (ICT), where the electronic distribution in the excited state is different from the ground state, making the fluorescence highly dependent on the polarity of the microenvironment. niscpr.res.in

The design of these probes often involves creating a "push-pull" system by placing an electron-donating group and an electron-withdrawing group on the coumarin scaffold. This enhances the ICT character and thus the environmental sensitivity. niscpr.res.in For instance, the fluorescence of such probes can be "turned on" or "turned off" upon binding to a target molecule or entering a specific cellular compartment, enabling background-free imaging. researchgate.net

Application in Chemosensors for Metal Ion Detection

The coumarin framework can be functionalized with specific chelating agents to create chemosensors for the selective detection of metal ions. niscpr.res.in The inherent fluorescence of the coumarin acts as a signal transducer, which is modulated upon complexation with a target ion. The ethoxy group on the this compound backbone can influence the coordination environment and selectivity of such sensors.

Ligand Design for Selective Metal Ion Complexation

The design of a selective chemosensor requires the integration of a ligand (a metal-binding unit) that has a high affinity and specificity for the target metal ion. researcher.life The choice of donor atoms (e.g., nitrogen, oxygen, sulfur) and the geometry of the binding pocket are crucial for achieving selectivity. researchgate.netnih.gov For instance, a derivative of 3-acetyl-8-ethoxycoumarin was used to synthesize a 3-(quioxaline-2-yl)-8-ethoxycoumarin, which incorporates nitrogen atoms capable of coordinating with metal ions. mdpi.com

The general principles of coordination chemistry guide the design of these ligands. Hard metal ions like Al³⁺ prefer hard donor atoms like oxygen, while softer metal ions like Cu²⁺ or Hg²⁺ prefer softer donor atoms like sulfur or nitrogen. nih.govresearcher.life By carefully selecting the chelating moiety attached to the this compound core, sensors for a wide range of metal ions can be developed.

Table 2: Ligand Moieties for Metal Ion Sensing with Coumarin Scaffolds

| Ligand Moiety | Target Metal Ion(s) | Sensing Principle |

| Schiff Base (e.g., from salicylaldehyde) | Al³⁺, Cr³⁺ | Chelation-Enhanced Fluorescence (CHEF) |

| Thioamide/Thiourea | Hg²⁺, Cu²⁺ | Photoinduced Electron Transfer (PET), CHEF |

| Pyridine/Quinoline (B57606) | Zn²⁺, Cd²⁺ | CHEF, PET |

| Crown Ether | K⁺, Na⁺ | Ion-dipole interactions modulating fluorescence |

Note: This table illustrates common ligand strategies for coumarin-based sensors.

Sensing Mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)

Two primary mechanisms govern the operation of many coumarin-based chemosensors: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET). researcher.life

In a CHEF -based sensor, the fluorophore (the coumarin unit) is often weakly fluorescent due to quenching processes induced by the attached ligand. Upon chelation of a metal ion, the ligand's structure becomes more rigid, which suppresses these quenching pathways and leads to a significant "turn-on" of fluorescence. researcher.life

In a PET -based sensor, the design follows a "fluorophore-spacer-receptor" model. The receptor (the metal-binding ligand) has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence. When the target metal ion binds to the receptor, it lowers the energy of the receptor's orbitals, preventing the electron transfer and thereby restoring the fluorescence. chimicatechnoacta.ru This also results in a "turn-on" signal. The choice between these mechanisms depends on the specific design of the probe and the electronic properties of the coumarin derivative and the attached ligand. researcher.life

Potential in Organic Electronic and Photonic Devices

The excellent photophysical properties of coumarin derivatives, including their high quantum yields and amenability to structural modification, make them promising candidates for applications in organic electronics and photonics. researchgate.net While specific research on this compound in this area is limited, the broader class of coumarins has shown significant potential.

Coumarins have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs) . Their tunable emission colors, from blue to red depending on the substituents, allow for the creation of full-color displays. The introduction of groups that promote intermolecular interactions, such as π-π stacking, can be beneficial for charge transport in thin films. The crystal structure of a related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, reveals such π-π interactions, suggesting that derivatives of this family could be suitable for solid-state device applications. nih.govresearchgate.net